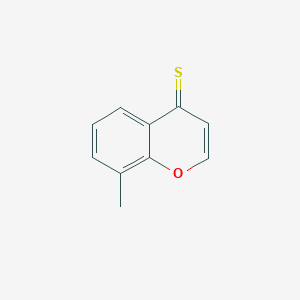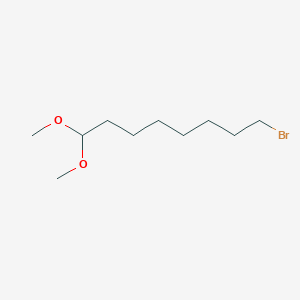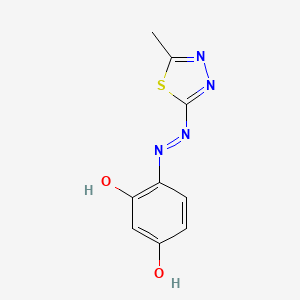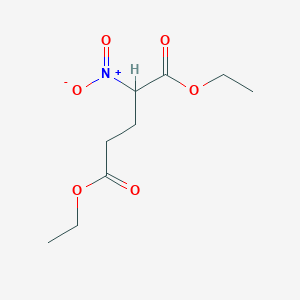![molecular formula C3ClF6NOS B14358680 {[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone CAS No. 91502-67-9](/img/structure/B14358680.png)
{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone is a complex organosulfur compound characterized by the presence of trifluoromethyl groups, an amino group, and a sulfanyl group attached to a methanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone typically involves the reaction of trifluoromethylamine with sulfur-containing reagents under controlled conditions. One common method includes the use of chloromethanone as a starting material, which reacts with bis(trifluoromethyl)amine and a sulfur donor in the presence of a catalyst. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to maintain consistent reaction conditions and to improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone has a wide range of applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of {[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with specific enzymes, inhibiting their activity or altering their function. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trifluoromethyl)amine: Lacks the sulfanyl and chloro groups, making it less reactive.
Trifluoromethylsulfanyl chloride: Contains a sulfanyl and chloro group but lacks the amino group.
Trifluoromethylsulfanyl methanone: Similar structure but without the amino group.
Uniqueness
{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone is unique due to the combination of trifluoromethyl, amino, and sulfanyl groups in a single molecule. This combination imparts distinct chemical properties, such as high reactivity and the ability to form multiple types of chemical bonds. These properties make it a valuable compound for various applications in research and industry.
Propriétés
| 91502-67-9 | |
Formule moléculaire |
C3ClF6NOS |
Poids moléculaire |
247.55 g/mol |
Nom IUPAC |
S-[bis(trifluoromethyl)amino] chloromethanethioate |
InChI |
InChI=1S/C3ClF6NOS/c4-1(12)13-11(2(5,6)7)3(8,9)10 |
Clé InChI |
SNFYJDPIRLHWEW-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(SN(C(F)(F)F)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Fluoromethyl)phenyl]propan-1-one](/img/structure/B14358619.png)




![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)
